1,3'-Bipiperidine-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

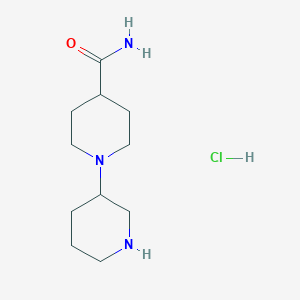

1,3'-Bipiperidine-4-carboxamide hydrochloride is a bicyclic piperidine derivative characterized by two piperidine rings connected at the 1 and 3' positions, with a carboxamide group at the 4-position of one ring and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3’-Bipiperidine-4-carboxamide hydrochloride typically involves the coupling of piperidine derivatives under controlled conditions. One common method includes the reaction of piperidine with a carboxamide derivative in the presence of a catalyst . The reaction conditions often require a specific temperature range and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield while minimizing impurities. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H22ClN3O

- Molecular Weight : 247.76 g/mol

- IUPAC Name : 1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride

The compound features a bipiperidine structure that allows for unique interactions with biological targets, making it a valuable building block in organic synthesis.

Chemistry

1,3'-Bipiperidine-4-carboxamide hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It is often utilized in:

- Synthesis of Heterocycles : Its structure allows for the formation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Catalysis : The compound can act as a ligand in catalytic processes, facilitating reactions that lead to the formation of more complex structures.

Biology

In biological research, this compound is employed to study enzyme interactions and protein binding. Notable applications include:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition mechanisms of specific enzymes, providing insights into drug design.

- Protein Binding Affinity : Research indicates that this compound can bind to proteins, which is critical for understanding its pharmacokinetics and therapeutic potential.

Medicine

The compound is being investigated for its potential therapeutic applications:

- Drug Development : As a precursor in the synthesis of novel pharmacological agents, it shows promise in developing treatments for various diseases.

- Anticancer Research : Studies have demonstrated its activity against certain cancer cell lines, suggesting potential use in anticancer therapies.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with a specific enzyme revealed that it acts as a competitive inhibitor. The research utilized kinetic assays to determine the binding affinity and inhibition constant (Ki), demonstrating its potential as a lead compound for drug development targeting that enzyme.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., HeLa and MCF7) indicated that this compound exhibited significant cytotoxic effects. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,3’-Bipiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

a) Positional Isomerism

- [1,4'-Bipiperidine]-4'-carboxamide Dihydrochloride (CAS 83732-56-3) Structure: Features a carboxamide group at the 4'-position of the bipiperidine scaffold. Pharmacology: Targets dopamine receptors and is investigated for neurodegenerative diseases . Key Difference: The 1,4' linkage and dihydrochloride salt (vs. 1,3' and monohydrochloride) may alter receptor binding kinetics and solubility.

- 4,4'-Bipiperidine Dihydrochloride (CAS 78619-84-8) Structure: Lacks the carboxamide group, with two piperidine rings connected at the 4,4' positions.

b) Functional Group Variations

[1,4'-Bipiperidine]-4-carboxylic Acid Dihydrochloride (CAS 1185298-80-9)

4-Methoxy-piperidine-4-carboxylic Acid Hydrochloride

Pharmacological and Physicochemical Properties

- Solubility Trends : Hydrochloride salts generally enhance aqueous solubility. Carboxamide derivatives balance solubility and lipid permeability better than carboxylic acids .

- CNS Penetration : Carboxamide-containing compounds (e.g., [1,4'] analog) show superior BBB penetration compared to carboxylic acids due to reduced polarity .

Biological Activity

1,3'-Bipiperidine-4-carboxamide hydrochloride (CAS No. 2173091-75-1) is a chemical compound with significant biological activity, primarily in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, particularly in the inhibition of various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C11H22ClN3O, with a molecular weight of 247.76 g/mol. Its structure features two piperidine rings and a carboxamide group, which contribute to its unique binding properties and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It binds to enzymes and receptors, modifying their activity and leading to various biochemical effects. The precise mechanisms depend on the target and context of use, but it often involves modulation of signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : This compound has been assessed for its efficacy against Mycobacterium tuberculosis. A study highlighted its role in inhibiting this pathogen through structure-activity relationship (SAR) assessments, indicating promising in vitro activity against resistant strains .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.

- Potential Therapeutic Applications : The compound is being explored as a precursor for developing new drugs due to its favorable interactions with biological targets. Its unique structure allows for further modifications that can enhance efficacy and reduce side effects .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified this compound as a lead compound against M. tuberculosis, showing an MIC (Minimum Inhibitory Concentration) value that suggests effective antibacterial properties. Subsequent analogs were synthesized to improve potency while maintaining favorable physicochemical properties .

- Enzyme Interaction Studies : Various studies have utilized this compound to investigate its binding affinity with different enzymes. For instance, assays conducted using ChEMBL data showed that the compound interacts robustly with key metabolic enzymes, highlighting its potential role in drug metabolism studies .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 1,3'-Bipiperidine-4-carboxamide hydrochloride to improve yield and purity?

Methodological Answer:

Optimization involves iterative adjustments to reaction conditions, such as temperature, solvent choice, and stoichiometry. For example:

- Reagent Ratios : Ensure precise molar ratios of starting materials (e.g., piperidine derivatives and carboxamide precursors) to avoid side reactions .

- Catalyst Screening : Test catalysts like aluminum chloride (AlCl₃) or sulfuric acid for Friedel-Crafts acylation, as demonstrated in analogous piperidine-carboxamide syntheses .

- Purification : Use recrystallization (ethanol or dichloromethane) or column chromatography (silica gel, eluent gradient of hexane/ethyl acetate) to isolate the hydrochloride salt. Monitor purity via HPLC or NMR (e.g., compare ¹H NMR shifts to literature values) .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 80–100°C (reflux) | |

| Solvent | Anhydrous DCM or THF | |

| Reaction Time | 12–24 hours | |

| Catalyst | AlCl₃ (1.5–2.0 eq) |

Q. What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Beyond basic ¹H/¹³C NMR, employ:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring and confirm amide bond connectivity .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) with <2 ppm mass error .

- X-ray Crystallography : Resolve stereochemistry if single crystals form (e.g., compare unit cell parameters to NIST database entries) .

Note : Contradictions in spectral data (e.g., unexpected coupling constants) may indicate conformational flexibility or impurities requiring further purification .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., transition states for acylation) and optimize geometries .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with enzymes or GPCRs) to identify key binding motifs. For example, the piperidine ring’s chair conformation may influence affinity .

- Machine Learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error in reaction design .

Q. How should researchers address contradictory biological activity data across studies?

Advanced Methodological Answer:

- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols, cell lines) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using tools like RevMan) to identify trends or outliers.

- Structural Analogues : Test closely related compounds (e.g., 4-(4-Bromophenyl)piperidine hydrochloride) to isolate structure-activity relationships (SAR) .

Example : Discrepancies in IC₅₀ values may arise from differences in salt form (free base vs. hydrochloride) or solvent polarity .

Q. What strategies mitigate hazards during handling and storage of this compound?

Basic Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/skin contact .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Safety Data : While specific GHS classifications are unavailable for this compound, analogous piperidine derivatives require hazard statements H315 (skin irritation) and H319 (eye irritation) .

Q. How can researchers validate the stability of this compound under physiological conditions?

Advanced Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13). Monitor degradation via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using calibration curves .

- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) to model shelf-life .

Properties

IUPAC Name |

1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBUSFOLOIEVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.